molecular formula C18H18N4OS B11978484 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11978484
M. Wt: 338.4 g/mol
InChI Key: PAXBCTBMFWUHDH-XDHOZWIPSA-N
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Description

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiol group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and thiolation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of catalysts.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes or disrupt cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group and the methylphenyl substituent differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in various fields.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4OS/c1-3-23-16-7-5-4-6-15(16)12-19-22-17(20-21-18(22)24)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+

InChI Key

PAXBCTBMFWUHDH-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)C

Origin of Product

United States

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